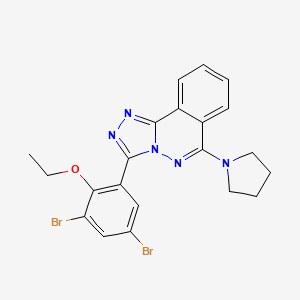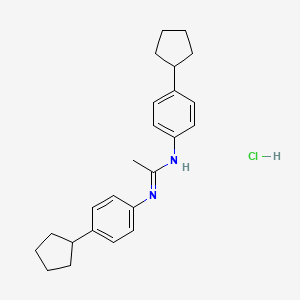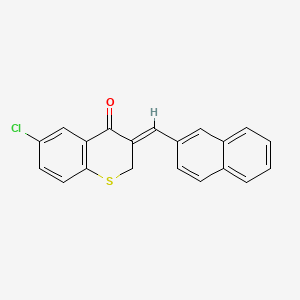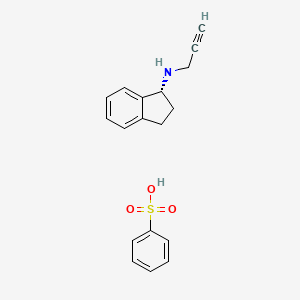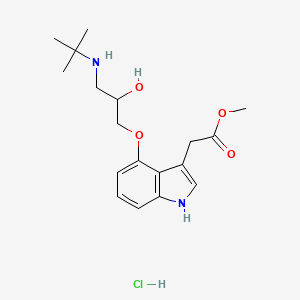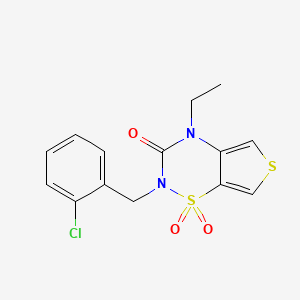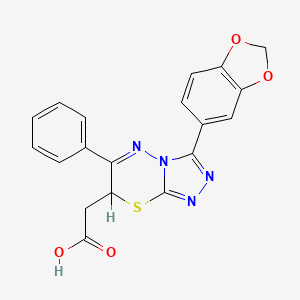
3-(1,3-Benzodioxol-5-yl)-6-phenyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzodioxol-5-yl)-6-phenyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a benzodioxole ring, a phenyl group, and a triazolothiadiazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 3-(1,3-Benzodioxol-5-yl)-6-phenyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolothiadiazine core through cyclization reactions, followed by the introduction of the benzodioxole and phenyl groups. Reaction conditions may vary, but common reagents include hydrazine derivatives, carbon disulfide, and various acids and bases to facilitate the cyclization and substitution reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-6-phenyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 3-(1,3-Benzodioxol-5-yl)-6-phenyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid include other triazolothiadiazines and benzodioxole derivatives These compounds share structural similarities but may differ in their chemical and biological properties
Propiedades
Número CAS |
126598-23-0 |
|---|---|
Fórmula molecular |
C19H14N4O4S |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
2-[3-(1,3-benzodioxol-5-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid |
InChI |
InChI=1S/C19H14N4O4S/c24-16(25)9-15-17(11-4-2-1-3-5-11)22-23-18(20-21-19(23)28-15)12-6-7-13-14(8-12)27-10-26-13/h1-8,15H,9-10H2,(H,24,25) |
Clave InChI |
LCONGYWDXPDARU-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(C(S4)CC(=O)O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


